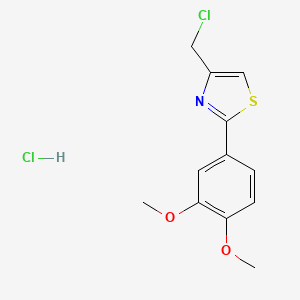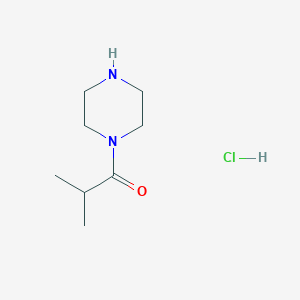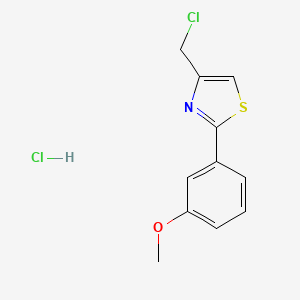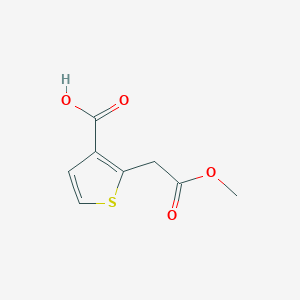
N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride, also known as BP-897, is a potent and selective dopamine D3 receptor antagonist. It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been identified as effective inhibitors of carbonic anhydrase (ca), particularly the tumor-associated isozyme ca ix. This enzyme plays a role in regulating pH in tumor cells, making it a target for anticancer therapy.
Mode of Action
Biochemical Pathways
Result of Action
Advantages and Limitations for Lab Experiments
N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride has several advantages for lab experiments, including its high selectivity and potency for the dopamine D3 receptor, which allows for precise and specific targeting of this receptor. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride. One potential application is in the treatment of nicotine addiction, as the dopamine D3 receptor has been implicated in nicotine reward and addiction. This compound may also have therapeutic potential in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder, which are associated with dysregulation of the dopamine system. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties and optimal dosing regimens.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and psychiatric disorders. It has been shown to selectively block the dopamine D3 receptor, which is involved in the reward pathway of the brain. By blocking this receptor, this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and decrease the likelihood of relapse in individuals with addiction.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(9-3-5-14-6-4-9)15-10-1-2-11-12(7-10)18-8-17-11;/h1-2,7,9,14H,3-6,8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFLQZINKXEUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374972.png)



![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B3375024.png)




![2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3375056.png)



